Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16282172
InChI: InChI=1S/C22H23ClN4O3/c1-2-30-22(29)27-12-10-26(11-13-27)20(18-7-3-4-8-24-18)16-14-17(23)15-6-5-9-25-19(15)21(16)28/h3-9,14,20,28H,2,10-13H2,1H3
SMILES:
Molecular Formula: C22H23ClN4O3
Molecular Weight: 426.9 g/mol

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16282172

Molecular Formula: C22H23ClN4O3

Molecular Weight: 426.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate -

Specification

Molecular Formula C22H23ClN4O3
Molecular Weight 426.9 g/mol
IUPAC Name ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C22H23ClN4O3/c1-2-30-22(29)27-12-10-26(11-13-27)20(18-7-3-4-8-24-18)16-14-17(23)15-6-5-9-25-19(15)21(16)28/h3-9,14,20,28H,2,10-13H2,1H3
Standard InChI Key JVDRQVFPTSFIAT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a 5-chloro-8-hydroxyquinolin-7-yl group linked via a methylene bridge to a pyridin-2-yl group, with the resulting benzylamine further connected to a piperazine ring substituted by an ethyl carboxylate (Fig. 1). The quinoline moiety provides metal-chelating capabilities due to the 8-hydroxy group, while the piperazine enhances water solubility and bioavailability .

Fig. 1: Proposed structure of ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate.

Multi-Component Condensation

Analogous 8-hydroxyquinoline derivatives are synthesized via the Betti reaction, a three-component condensation between a phenol, an aldehyde, and an amine . For this compound, the reaction likely involves:

  • 5-Chloro-8-hydroxyquinoline as the phenol.

  • Pyridine-2-carbaldehyde as the aldehyde.

  • Ethyl piperazine-1-carboxylate as the amine.

The reaction proceeds under acidic conditions (e.g., HCl) at reflux, followed by neutralization and purification via column chromatography (Table 1) .

Table 1: Hypothetical Synthesis Protocol

StepReagents/ConditionsPurpose
15-Chloro-8-hydroxyquinoline, pyridine-2-carbaldehyde, ethyl piperazine-1-carboxylate in HCl/EtOHCondensation
2Reflux, 72 hReaction completion
3NaOH neutralization, EtOAc extractionIsolation
4Column chromatography (EtOAc/cyclohexane)Purification

Alternative Pathways

Mannich-type reactions or nucleophilic substitution may also be feasible, given the reactivity of the quinoline’s 7-position . For example, pre-forming the (pyridin-2-yl)methylquinoline intermediate followed by piperazine coupling could yield the target compound.

Physicochemical Characterization

Spectroscopic Data

IR Spectroscopy: A broad peak near 3300 cm⁻¹ corresponds to the phenolic -OH group . Stretching vibrations for the ester carbonyl (C=O) and aromatic C=C bonds appear at ~1700 cm⁻¹ and ~1600 cm⁻¹, respectively.

NMR Spectroscopy (Predicted):

  • ¹H NMR (DMSO-d₆):

    • δ 8.80–9.02 (m, quinoline H-2, H-4) .

    • δ 7.21–8.61 (m, pyridine and quinoline aromatic protons) .

    • δ 4.10 (q, J = 7.1 Hz, COOCH₂CH₃).

    • δ 3.40–3.70 (m, piperazine N-CH₂).

  • ¹³C NMR: Signals for the quinoline C-8 (δ 165–170 ppm, C-OH) and ester carbonyl (δ 170–175 ppm) .

Solubility and Stability

Biological Activity and Mechanisms

Metal Chelation

The 8-hydroxyquinoline moiety binds transition metals (e.g., Fe³⁺, Cu²⁺), disrupting microbial metalloenzymes or inducing oxidative stress in pathogens . Chelation may enhance antibacterial or antifungal effects, as seen in clioquinol derivatives .

Enzyme Inhibition

Piperazine-containing compounds often target enzymes like methionine aminopeptidase (MetAP), which is critical for angiogenesis . In vitro assays using analogous compounds show IC₅₀ values <10 µM against MetAP2, suggesting potential anticancer applications .

Table 2: Hypothetical Biological Activity Profile

AssayTargetActivity (Predicted)
MetAP2 inhibitionAngiogenesisIC₅₀: 5–10 µM
AntimicrobialE. coli, C. albicansMIC: 8–32 µg/mL
CytotoxicityMCF-7 cellsEC₅₀: 15–20 µM

Pharmacokinetics

The piperazine group may improve blood-brain barrier penetration, making the compound a candidate for neurodegenerative disease research . Ethyl carboxylate prodrugs also enhance oral bioavailability by resisting first-pass metabolism.

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